molecular formula C8H9NO3 B190154 Methyl 2-amino-5-hydroxybenzoate CAS No. 1882-72-0

Methyl 2-amino-5-hydroxybenzoate

Cat. No. B190154
CAS RN: 1882-72-0
M. Wt: 167.16 g/mol
InChI Key: DWBKSTKVIIRFHL-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-hydroxybenzoate” is a chemical compound with the molecular formula C8H9NO3 . It is also known by other names such as “Methyl 5-Hydroxyanthranilate” and "2-amino-5-hydroxybenzoic acid methyl ester" .


Synthesis Analysis

The compound is synthesized by refluxing 2-amino-5-hydroxybenzoic acid in methanol. The molecular structure of the compound is determined by single crystal X-ray diffraction .


Molecular Structure Analysis

“Methyl 2-amino-5-hydroxybenzoate” crystallizes in the orthorhombic space group P212121 with a = 4.973 (2) Å, b = 10.923 (5) Å, c = 14.074 (6) Å, Z = 4 and V = 764.4 (6) Å3 .


Chemical Reactions Analysis

DFT is used to compute HOMO–LUMO energy levels, to predict the reactivity of substituents (NH2 and OH), and to determine the nucleophilic character of these two groups .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-hydroxybenzoate” has a molecular weight of 167.16 g/mol . It appears as a light yellow to brown powder or crystal . Other properties such as boiling point, melting point, and density are not specified in the available sources .

Scientific Research Applications

Antibiotic Biosynthesis

Methyl 2-amino-5-hydroxybenzoate plays a role in the biosynthesis of antibiotics. Becker (1984) detailed the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, a key component in the production of several classes of antibiotics, from methyl 3-amino-5-hydroxybenzoate (Becker, 1984). Additionally, Anderson et al. (1980) identified 3-amino-5-hydroxybenzoic acid, closely related to methyl 2-amino-5-hydroxybenzoate, as a biogenetic precursor in the synthesis of mitomycin antibiotics (Anderson, Kibby, Rickards, & Rothschild, 1980).

Synthesis of Chemical Compounds

Various studies have been conducted on the synthesis of chemical compounds using derivatives of methyl 2-amino-5-hydroxybenzoate. For instance, Kucerovy et al. (1997) described an efficient large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, highlighting the process research for its preparation (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997). Moreover, Yu Wang (2008) synthesized 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from methyl 4-amino-2-methoxybenzoate (Wang Yu, 2008).

Crystal Structure Analysis

Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate, similar to methyl 2-amino-5-hydroxybenzoate, focusing on its single crystal X-ray structure, Hirshfeld surface analysis, and computational calculations. This research contributes to understanding the molecular determinants of pharmaceutical activities associated with such compounds (Sharfalddin, Davaasuren, Emwas, Jaremko, Jaremko, & Hussien, 2020).

Sensor Development and Application

Xingpei Ye et al. (2014) developed a fluorogenic chemosensor using methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, showcasing its high selectivity and sensitivity towards Al3+ ions, with potential applications in bio-imaging and detecting aluminum ions in human cervical HeLa cancer cell lines (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).

Safety And Hazards

While specific safety and hazard information for “Methyl 2-amino-5-hydroxybenzoate” is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 2-amino-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBKSTKVIIRFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356138
Record name methyl 2-amino-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-hydroxybenzoate

CAS RN

1882-72-0
Record name Benzoic acid, 2-amino-5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1882-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Hydroxyanthranilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Saeed, G Shabir, PA Channar, U Flörke… - Journal of Structural …, 2021 - Springer
… Methyl 2-amino-5-hydroxybenzoate crystallizes in the orthorhombic space group P2 1 2 1 2 1 with a = 4.973(2) Å, b = 10.923(5) Å, c = 14.074(6) Å, Z = 4 and V = 764.4(6) Å 3 . DFT is …
Number of citations: 1 link.springer.com
CS Zhao, MY Wu, F Li, L Liu, Y Le - Zeitschrift für Kristallographie …, 2017 - degruyter.com
… Methyl 2-amino-5-hydroxybenzoate has a very broad application prospects as an important intermediate in pharmaceutical synthesis, such as benzyloxyphenyl methylaminophenol …
Number of citations: 2 www.degruyter.com
L Lo Presti, A Gavezzotti - 2019 - air.unimi.it
… spanning very different intermolecular recognition patterns (maleic/succinic anhydrides, alanine/glutamic acid, methylurea, 1, 4-cyclohexadiene and methyl-2-amino-5-hydroxybenzoate)…
Number of citations: 3 air.unimi.it
NS Radulović, AB Miltojević, NM Stojanović… - Food and Chemical …, 2017 - Elsevier
… Methyl 5-hydroxyanthranilate (methyl 2-amino-5-hydroxybenzoate): C 8 H 9 NO 3 ; yellowish liquid; yield 54.3%; UV (CH 3 CN) λ max (log ɛ) 371 (4.50), 256 (4.59), 220 (5.15) nm; FTIR …
Number of citations: 10 www.sciencedirect.com
YM Qin, X Zou, D Long, C Ji, CS Zhao - Zeitschrift für Kristallographie …, 2019 - degruyter.com
… Preparation of methyl 2-(benzylamino)-5-(benzyloxy) benzoate: methyl 2-amino-5-hydroxybenzoate (5 g, 29.91 mmol) was dissolved in DMF (100 mL) at room temperature, followed by (…
Number of citations: 1 www.degruyter.com
J Qiu, Q Zhou, Y Zou, S Li, L Yang, W Chen… - European Journal of …, 2022 - Elsevier
… Then, 1a-d were reacted with methyl 2-amino-5-hydroxybenzoate to produce 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives 2a-d, which were subsequently reacted with benzyl …
Number of citations: 4 www.sciencedirect.com
R Brenk, HD Gerber, JD Kittendorf… - Helvetica chimica …, 2003 - Wiley Online Library
… of the sodium salt of methyl 2-amino-5-hydroxybenzoate, freshly prepared from methyl 2-amino-5-hydroxybenzoate (1.00g, 6.0mmol) and 60% NaH (0.250g, 6.25mmol) in anh. DMSO (…
Number of citations: 18 onlinelibrary.wiley.com
S Ma - 2022 - etheses.whiterose.ac.uk
… the PEG linker 54, the carboxyl group of 5-hydroxyanthranilic acid 55 was protected by methylation catalysed by concentrated sulfuric acid to give methyl 2amino-5-hydroxybenzoate 56 …
Number of citations: 3 etheses.whiterose.ac.uk
A Gavezzotti, L Lo Presti - Journal of Applied Crystallography, 2019 - scripts.iucr.org
… The methyl-2-amino-5-hydroxybenzoate, (7), case steps up the challenge to simulation with its five rotatable bonds, together with three hydrogen-bond donors and two acceptors. The …
Number of citations: 18 scripts.iucr.org
I Sosič, S Turk, M Sinreih, N Trošt… - Acta Chimica …, 2012 - search.ebscohost.com
Penicillin-binding proteins are a well established, validated and still a very promising target for the design and development of new antibacterial agents. Based on our previous …
Number of citations: 11 search.ebscohost.com

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